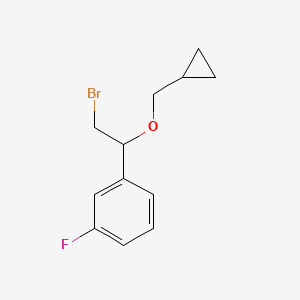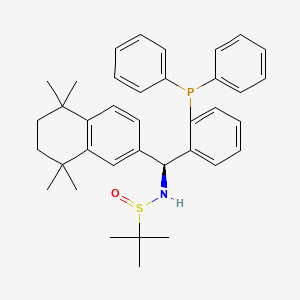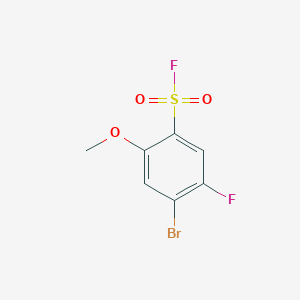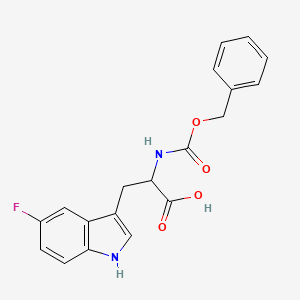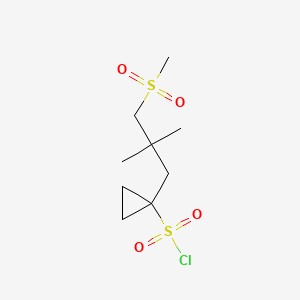
1-(2,2-Dimethyl-3-(methylsulfonyl)propyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride is an organosulfur compound. This compound is characterized by the presence of a cyclopropane ring and two sulfonyl chloride groups, which make it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride to produce methanesulfonyl chloride . This intermediate can then be reacted with a suitable cyclopropane derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines or alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Aplicaciones Científicas De Investigación
1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack . This reactivity is utilized in various chemical transformations and modifications of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the cyclopropane ring.
Tosyl chloride: Another sulfonyl chloride compound, but with a toluene group instead of a cyclopropane ring.
Uniqueness
1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a cyclopropane ring and two sulfonyl chloride groups. This combination provides distinct reactivity and steric properties, making it a valuable reagent in organic synthesis and various applications .
Propiedades
Fórmula molecular |
C9H17ClO4S2 |
|---|---|
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
1-(2,2-dimethyl-3-methylsulfonylpropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S2/c1-8(2,7-15(3,11)12)6-9(4-5-9)16(10,13)14/h4-7H2,1-3H3 |
Clave InChI |
PUJUNNVKAMJXBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1(CC1)S(=O)(=O)Cl)CS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



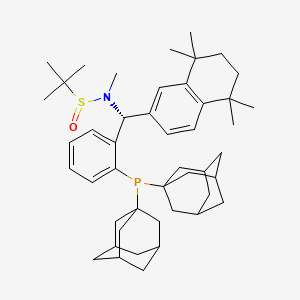
![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)

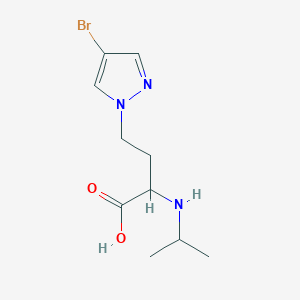
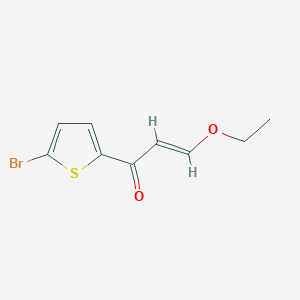
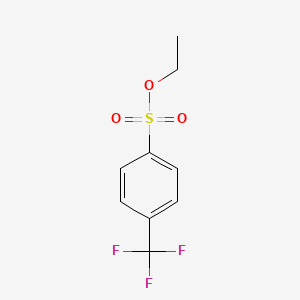
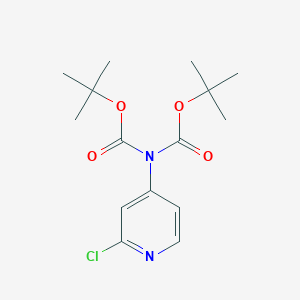
![(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)
![5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13644159.png)
